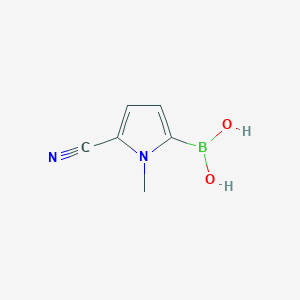
5-Cyano-1-Methyl-1H-pyrrol-2-ylboronsäure
Übersicht
Beschreibung
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is an organic compound with the molecular formula C6H7BN2O2. It is a boronic acid derivative, characterized by the presence of a cyano group and a methyl group attached to a pyrrole ring.
Wissenschaftliche Forschungsanwendungen
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid typically involves the reaction of 5-cyano-1-methyl-1H-pyrrole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the pyrrole derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .
Industrial Production Methods
Industrial production of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the pyrrole ring.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Wirkmechanismus
The mechanism of action of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid depends on its specific application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring and facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyano-1H-pyrrol-2-ylboronic acid: Lacks the methyl group, which can affect its reactivity and applications.
1-Methyl-1H-pyrrol-2-ylboronic acid: Lacks the cyano group, which can influence its electronic properties and reactivity.
5-Bromo-1-methyl-1H-pyrrol-2-ylboronic acid: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
Uniqueness
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is unique due to the presence of both a cyano group and a methyl group on the pyrrole ring. This combination of functional groups provides distinct electronic properties and reactivity, making it a valuable compound in various chemical transformations and applications .
Eigenschaften
IUPAC Name |
(5-cyano-1-methylpyrrol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMUHFINOXALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N1C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470912 | |
| Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860617-71-6 | |
| Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
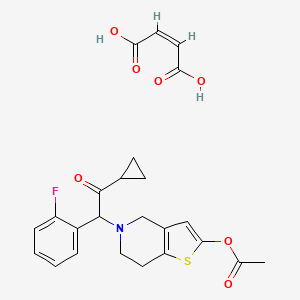
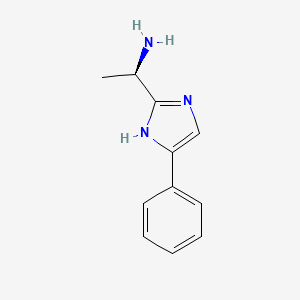
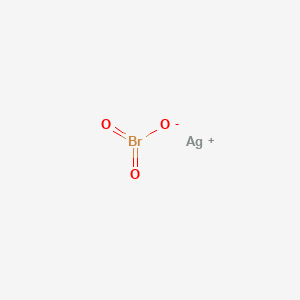
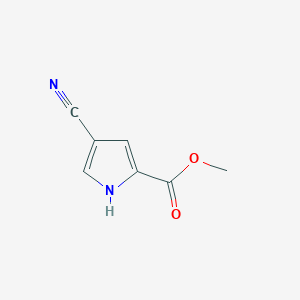

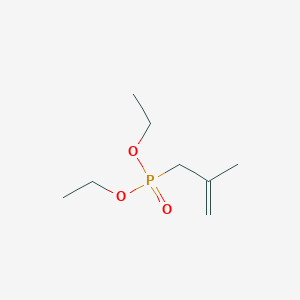


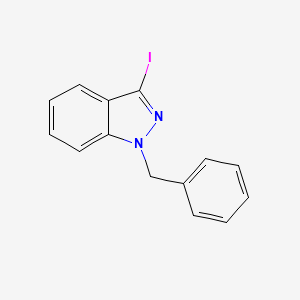
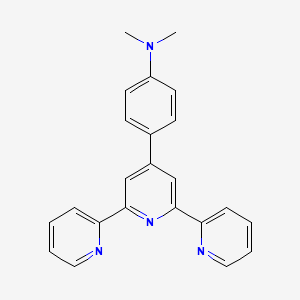
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
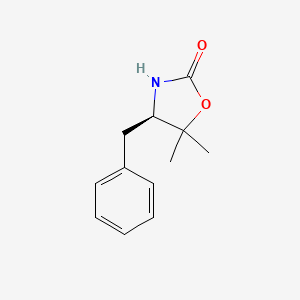
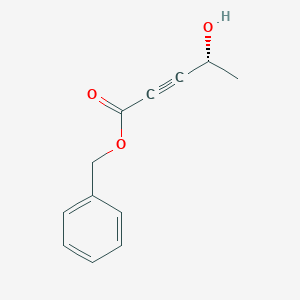
![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)
